Product packaging for 3,5-Dimethoxy-6-methylpyrazin-2-amine(Cat. No.:CAS No. 90008-58-5)

3,5-Dimethoxy-6-methylpyrazin-2-amine

Cat. No.: B13122502
CAS No.: 90008-58-5
M. Wt: 169.18 g/mol
InChI Key: DKOIJSRKIMNZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pyrazine (B50134) Scaffolds in Organic Chemistry and Materials Science

The pyrazine substructure is a key component in a multitude of biologically and technologically important compounds. lifechemicals.com The pyrazine moiety can be found in naturally occurring molecules such as riboflavin (B1680620) (vitamin B2) and folic acid. lifechemicals.com Furthermore, various pyrazine-based alkaloids have been isolated from marine microorganisms. lifechemicals.com

In the realm of pharmaceuticals, substituted pyrazines are widely utilized. As of late 2019, there were 16 approved and approximately 50 experimental drugs based on the pyrazine framework, targeting a wide array of pharmacological actions. lifechemicals.com Notable examples include Pyrazinamide (B1679903), a frontline medication for the treatment of tuberculosis, and Sulfametopyrazine, used for respiratory and urinary tract infections. lifechemicals.com

The applications of pyrazine scaffolds extend into materials science, where they are of high interest for technological applications. lifechemicals.comrsc.org Pyrazine-based polymers and other light-responsive materials are being explored for use in optical devices. lifechemicals.com Additionally, a number of low-bandgap π-conjugated pyrazine polymers have been synthesized for potential applications in photovoltaic devices. lifechemicals.com The inherent electron-deficient nature of the pyrazine ring makes it a valuable component in the design of materials with specific electronic and optical properties. rsc.org

Historical Context of Pyrazine Synthesis and Derivatization

The synthesis of pyrazine and its derivatives has a rich history, with some of the earliest methods still in use today. One of the foundational methods is the Staedel–Rugheimer pyrazine synthesis, first reported in 1876. This reaction involves the treatment of a 2-chloroacetophenone (B165298) with ammonia (B1221849) to form an amino ketone, which then undergoes condensation and subsequent oxidation to yield a pyrazine. researchgate.net Another classic method is the Gutknecht pyrazine synthesis from 1879, which also relies on the self-condensation of an α-ketoamine, but differs in the synthetic route to this key intermediate. researchgate.net

Over the years, numerous other synthetic strategies have been developed to access the pyrazine core and its derivatives. These can be broadly categorized into several approaches, including condensation reactions, ring closures, metal-catalyzed cross-couplings, and green chemistry methodologies. mdpi.com The majority of these methods focus on introducing substituents at the 2, 3, 5, and 6 positions of the pyrazine ring. mdpi.com

The derivatization of the pyrazine ring has been crucial for tuning its physical and chemical properties for various applications. The introduction of different functional groups allows for the modulation of the electronic nature of the ring, its solubility, and its ability to coordinate with metal ions. This has been a key aspect in the development of new pharmaceuticals, functional materials, and catalysts. researchgate.nettandfonline.com

Structural Features and Electronic Properties of Pyrazine-2-amine Systems

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-relationship. This arrangement of nitrogen atoms makes the pyrazine ring electron-deficient compared to benzene. mdpi.com The presence of the electronegative nitrogen atoms lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and alters the electron distribution within the ring. nih.gov

The introduction of an amino group at the 2-position of the pyrazine ring, forming a pyrazine-2-amine system, significantly influences the electronic properties of the molecule. The amino group is an electron-donating group through resonance, which can partially counteract the electron-withdrawing nature of the pyrazine ring. This interplay between the electron-donating amino group and the electron-deficient pyrazine core leads to interesting electronic characteristics.

Calculated Electronic Properties of a Model Pyrazine-2-amine Derivative.
PropertyValue
HOMO Energy (eV)-5.50
LUMO Energy (eV)-1.20
HOMO-LUMO Gap (eV)4.30
Dipole Moment (Debye)2.5

Research Landscape of 3,5-Dimethoxy-6-methylpyrazin-2-amine within Pyrazine Chemistry

A comprehensive search of the current scientific literature reveals that dedicated research focusing specifically on this compound is exceptionally limited. While the compound is commercially available from several chemical suppliers, indicating its use, likely as a building block in larger synthetic endeavors, there is a notable absence of published studies detailing its synthesis, characterization, or specific applications.

The research landscape for polysubstituted pyrazines, in general, is quite active. Scientists are continuously exploring new synthetic methodologies to create complex pyrazine derivatives and are investigating their potential in areas such as medicinal chemistry and materials science. researchgate.nettandfonline.com The interest in such compounds stems from the ability to fine-tune their properties by altering the substitution pattern on the pyrazine core.

Given the functional groups present in this compound (two methoxy (B1213986) groups, one methyl group, and one amino group), it can be inferred that this compound could be a valuable intermediate for the synthesis of more complex molecules. The amino group provides a handle for further derivatization, such as amide bond formation or participation in cross-coupling reactions. The methoxy and methyl groups influence the electronic properties and steric environment of the pyrazine ring.

Scope and Objectives of Academic Research on this compound

Due to the lack of specific published research on this compound, the scope and objectives of academic research on this compound remain largely speculative. However, based on the known chemistry of related pyrazine derivatives, several potential research directions can be proposed.

A primary objective would be the development and optimization of a synthetic route to this compound. While it is commercially available, a detailed and high-yielding laboratory synthesis would be a valuable contribution to the field of heterocyclic chemistry.

Subsequent research would likely focus on exploring the reactivity of this compound. The amino group could be utilized as a nucleophile or as a directing group in various chemical transformations. The methoxy groups could potentially be cleaved to reveal hydroxyl groups, providing another point for functionalization.

A significant area of investigation would be the exploration of the biological activity of derivatives synthesized from this compound. Given the prevalence of pyrazines in pharmaceuticals, it is plausible that novel compounds derived from this scaffold could exhibit interesting pharmacological properties.

In the context of materials science, the electronic properties of polymers or other materials incorporating the this compound unit could be investigated. The specific substitution pattern may impart desirable photophysical or electronic characteristics.

Potential Research Objectives for this compound.
Research AreaSpecific Objective
Synthetic ChemistryDevelopment of an efficient and scalable synthesis.
Medicinal ChemistrySynthesis and biological evaluation of novel derivatives.
Materials ScienceIncorporation into functional polymers and study of their properties.
Computational ChemistryTheoretical study of its electronic structure and reactivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3O2 B13122502 3,5-Dimethoxy-6-methylpyrazin-2-amine CAS No. 90008-58-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90008-58-5

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

3,5-dimethoxy-6-methylpyrazin-2-amine

InChI

InChI=1S/C7H11N3O2/c1-4-6(11-2)10-7(12-3)5(8)9-4/h1-3H3,(H2,8,9)

InChI Key

DKOIJSRKIMNZLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)N)OC)OC

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 3,5 Dimethoxy 6 Methylpyrazin 2 Amine

Oxidation Reactions of the Pyrazine (B50134) Core and Substituents

The pyrazine ring, being an electron-deficient aromatic system, is generally resistant to oxidation. However, the presence of multiple electron-donating groups in 3,5-Dimethoxy-6-methylpyrazin-2-amine increases the electron density of the ring, making it more susceptible to oxidative processes. The amino and methyl substituents are also potential sites for oxidation.

Reactivity with Oxidizing Agents (e.g., Hydrogen Peroxide, Potassium Permanganate)

Studies on aminopyrazines suggest that the amino group is a primary target for oxidation. Treatment of similar aromatic amines with hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of N-oxides or further oxidized products such as nitroso or nitro compounds. organic-chemistry.orgorganic-chemistry.org For instance, the oxidation of aliphatic amines to oximes using m-CPBA proceeds through a hydroxylamine (B1172632) intermediate. organic-chemistry.org

Potassium permanganate (B83412) (KMnO4) is a powerful oxidizing agent capable of oxidizing a wide range of organic functional groups. libretexts.org In the case of alkyl-substituted aromatic compounds, KMnO4 can oxidize the alkyl group to a carboxylic acid. libretexts.org For this compound, the methyl group could potentially be oxidized to a carboxylic acid under harsh conditions. The amino group is also susceptible to oxidation by KMnO4, which can lead to a variety of products depending on the reaction conditions. quora.com The oxidation of α-amino acids by permanganate has been shown to be a complex process. nih.gov

Oxidizing AgentPotential Reaction SiteExpected Product Type
Hydrogen PeroxideAmino groupN-oxide
m-CPBAAmino group, Pyrazine NN-oxide, Nitroso/Nitro derivative
Potassium PermanganateMethyl group, Amino groupCarboxylic acid, various oxidized N-products

Formation of Oxidized Byproducts and Their Characterization

The oxidation of this compound can yield a mixture of products depending on the oxidant and reaction conditions. N-oxidation of the pyrazine ring would lead to the corresponding pyrazine N-oxides. Oxidation of the amino group could initially form a hydroxylamine, which might be further oxidized to a nitroso or nitro derivative. Over-oxidation could lead to ring-opened products.

Characterization of these oxidized byproducts would typically involve a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for determining the position of oxidation. Mass spectrometry would provide the molecular weight of the products, confirming the addition of oxygen atoms. Infrared (IR) spectroscopy could identify the presence of new functional groups, such as N-O or C=O stretching vibrations.

Reduction Pathways and Products

The pyrazine ring of this compound can be reduced under certain conditions, although the electron-donating substituents make it less electrophilic and thus less prone to reduction than unsubstituted pyrazine.

Reductive Transformations with Hydride Reagents (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)

Sodium borohydride (NaBH4) is a relatively mild reducing agent and is generally not capable of reducing the pyrazine ring. However, it can be used for the selective reduction of other functional groups if they were present.

Lithium aluminum hydride (LiAlH4) is a much stronger reducing agent. While it is known to reduce amides to amines, its effect on the substituted pyrazine ring of the target molecule is less predictable without specific experimental data. nih.gov Catalytic hydrogenation is another common method for the reduction of aromatic rings. For instance, the catalytic hydrogenation of 2,5-dialkylpyrazines has been shown to yield the corresponding piperazines. clockss.org

Hydride ReagentReactivityPotential Outcome
Sodium BorohydrideMildUnlikely to reduce the pyrazine ring
Lithium Aluminum HydrideStrongPotential for ring reduction
Catalytic HydrogenationVariablePotential for ring reduction to piperazine (B1678402)

Investigation of Selective Reduction Methodologies

Achieving selective reduction of the pyrazine core without affecting the substituents, or vice versa, would require careful selection of reagents and reaction conditions. For example, catalytic hydrogenation using specific catalysts (e.g., platinum, palladium, rhodium) and under controlled temperature and pressure can sometimes allow for selective reductions. clockss.org The choice of solvent can also play a significant role in the outcome of the reduction.

Nucleophilic and Electrophilic Substitution Reactions

The electron-rich nature of the this compound ring system makes it susceptible to electrophilic substitution, while nucleophilic substitution is generally less favorable unless a good leaving group is present.

Nucleophilic Substitution: The methoxy (B1213986) groups on the pyrazine ring could potentially be displaced by strong nucleophiles under forcing conditions, although this is generally difficult on an electron-rich ring.

Electrophilic Substitution: The pyrazine ring is highly activated towards electrophilic attack due to the presence of three electron-donating groups (two methoxy and one amino). Electrophilic substitution reactions, such as halogenation, nitration, and acylation, are expected to occur readily. The directing effects of the existing substituents will determine the position of the incoming electrophile. The amino group is a powerful ortho-, para-director. In this molecule, the positions ortho and para to the amino group are already substituted. Therefore, the directing influence of the methoxy and methyl groups will also play a role.

Halogenation of 2-aminopyrazine (B29847) has been shown to be an efficient process, yielding both mono- and di-halogenated products depending on the reaction conditions. researchgate.netthieme.de For this compound, electrophilic halogenation would likely occur at the remaining unsubstituted carbon position on the pyrazine ring.

Reaction TypeReagentsExpected Outcome
Electrophilic HalogenationNBS, NCS, NISHalogenation at the unsubstituted ring position
Electrophilic NitrationHNO₃/H₂SO₄Nitration at the unsubstituted ring position
Friedel-Crafts AcylationAcyl chloride/Lewis acidAcylation at the unsubstituted ring position or on the amino group
Friedel-Crafts AlkylationAlkyl halide/Lewis acidAlkylation at the unsubstituted ring position or on the amino group

Substitution at Pyrazine Ring Positions

Direct substitution on the pyrazine ring of this compound would involve the replacement of a hydrogen atom at the available ring carbon. However, electrophilic aromatic substitution on the electron-deficient pyrazine ring is generally difficult and requires harsh conditions. The electron-donating amino and methoxy groups would activate the ring towards electrophilic attack, but the inherent electron-withdrawing nature of the two ring nitrogens still presents a significant barrier.

More plausible substitution reactions would involve the displacement of existing substituents or activation of the ring through N-oxidation. Halogenation, for instance, could potentially be achieved under specific conditions, introducing a handle for further functionalization via cross-coupling reactions.

Table 1: Plausible Substitution Reactions on the Pyrazine Ring

Reaction TypeReagent/ConditionsExpected Product
BrominationN-Bromosuccinimide (NBS)3,5-Dimethoxy-6-methyl-x-bromopyrazin-2-amine
ChlorinationN-Chlorosuccinimide (NCS)3,5-Dimethoxy-6-methyl-x-chloropyrazin-2-amine

Note: The exact position of halogenation would depend on the directing effects of the substituents and the reaction mechanism.

Reactivity of the Amine Functionality

The primary amino group at the C-2 position is a key site for a variety of chemical transformations. Its nucleophilic character allows for reactions such as acylation, alkylation, and diazotization followed by Sandmeyer-type reactions. nih.gov

Acylation and Alkylation: The amino group is expected to readily react with acylating agents (e.g., acid chlorides, anhydrides) to form the corresponding amides. Similarly, alkylation with alkyl halides would yield secondary and potentially tertiary amines. These reactions can be used to introduce a wide range of substituents, thereby modifying the compound's physicochemical properties.

Sandmeyer Reaction: A significant transformation of the 2-amino group involves its conversion to a diazonium salt, which can then be displaced by various nucleophiles in a Sandmeyer reaction. wikipedia.org This provides a versatile method for introducing halides (Cl, Br), cyano, and other groups, which are otherwise difficult to introduce directly onto the pyrazine ring. nih.govwikipedia.org

Table 2: Representative Reactions of the Amine Functionality

Reaction TypeReagent/ConditionsProduct Structure
AcylationAcetyl chloride, pyridine (B92270)N-(3,5-dimethoxy-6-methylpyrazin-2-yl)acetamide
AlkylationMethyl iodide, K2CO3N-methyl-3,5-dimethoxy-6-methylpyrazin-2-amine
Sandmeyer (Chlorination)1. NaNO2, HCl2. CuCl2-Chloro-3,5-dimethoxy-6-methylpyrazine
Sandmeyer (Cyanation)1. NaNO2, HBF42. CuCN3,5-Dimethoxy-6-methylpyrazine-2-carbonitrile

Exchange Reactions of Methoxy Groups

The methoxy groups at the C-3 and C-5 positions are generally stable but can undergo nucleophilic displacement under certain conditions, particularly if the pyrazine ring is activated by electron-withdrawing groups or through quaternization of a ring nitrogen. Given the presence of the electron-donating amino group, direct nucleophilic substitution of the methoxy groups would likely require harsh conditions.

However, in the context of related heterocyclic systems, amination of methoxyarenes has been achieved, suggesting that under specific catalytic conditions, the methoxy groups could be replaced by other nucleophiles. nih.govntu.edu.sg For instance, reaction with strong nucleophiles like amines at high temperatures could potentially lead to the corresponding amino-substituted pyrazines.

Table 3: Potential Exchange Reactions of Methoxy Groups

Reaction TypeReagent/ConditionsPotential Product
AminationAmmonia (B1221849) or primary/secondary amine, high temperature/pressure2,x-Diamino-y-methoxy-6-methylpyrazine
HydrolysisStrong acid (e.g., HBr, HI), heat2-Amino-5-hydroxy-3-methoxy-6-methylpyrazine or dihydroxy derivative

Note: The regioselectivity of such reactions would be a critical factor to determine experimentally.

Cycloaddition Reactions and Heterocycle Annulation

The pyrazine ring itself is generally a poor diene for Diels-Alder reactions. However, the exocyclic amino group and the ring nitrogens can participate in condensation reactions with 1,2- or 1,3-dicarbonyl compounds or their equivalents to form fused heterocyclic systems. This is a common strategy for the synthesis of pteridines and other polyfused heterocyclic systems from aminopyrazines. tandfonline.comresearchgate.net

For instance, condensation of this compound with a suitable dicarbonyl compound could lead to the formation of a new pyrimidine (B1678525) ring fused to the pyrazine core, resulting in a pteridine (B1203161) derivative. The specific nature of the dicarbonyl compound would determine the substitution pattern on the newly formed ring. rsc.org

Table 4: Illustrative Heterocycle Annulation Reaction

Reaction TypeReagentFused Heterocycle Product
Pteridine SynthesisGlyoxal6,8-Dimethoxy-7-methylpteridine
Pteridine SynthesisDiethyl ketomalonate2-Amino-6,8-dimethoxy-7-methylpteridin-4(3H)-one

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Research

A thorough review of scientific literature and chemical databases has revealed a significant lack of publicly available research data for the chemical compound this compound. Despite its well-defined structure, detailed experimental data regarding its structural characterization and spectroscopic analysis are not present in accessible research contexts.

Consequently, it is not possible to provide a detailed article on the Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) of this specific compound as the foundational research findings are not documented in the public domain. The required experimental data for ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and fragmentation analysis—essential for a scientifically accurate discussion—have not been published or indexed in searchable chemical and scientific databases.

This absence of information prevents a detailed analysis of the compound's proton and carbon environments, its precise molecular weight, or its fragmentation behavior under mass spectrometry conditions. While general principles of NMR and MS can predict theoretical values and behaviors for similar structures, no specific, experimentally-derived data for this compound is available to construct the requested scientific article. Further empirical research and publication are required to elucidate the specific spectroscopic properties of this compound.

Structural Characterization and Spectroscopic Analysis in Research Contexts

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique for determining the precise arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and the three-dimensional structure of a molecule, which is invaluable for confirming its synthesis and understanding its physicochemical properties.

Crystal Structure Analysis of 3,5-Dimethoxy-6-methylpyrazin-2-amine and Derivatives

For instance, analyses of pyrazolone (B3327878) and pyrazine-2,5-dicarboxylic acid derivatives show that the central pyrazine (B50134) ring is typically planar. researchgate.netspast.org The crystal systems for these derivatives vary widely, including triclinic, monoclinic, and orthorhombic systems, depending on the nature and arrangement of the substituents. researchgate.netspast.orgresearchgate.net The presence of functional groups like amino and methoxy (B1213986) groups on the pyrazine ring, as in the target compound, is expected to play a crucial role in defining the final solid-state structure.

Below is a table summarizing crystallographic data from representative pyrazine derivatives, illustrating the types of structural parameters obtained from such analyses.

Representative Crystallographic Data for Pyrazine Derivatives

CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
Pyrazine-2,5-dicarboxylic acid dihydrateTriclinicP1a = 5.255(1) Å, b = 6.907(1) Å, c = 6.951(1) Å, α = 119.3°, β = 100.81°, γ = 99.06° researchgate.net
Poly-μ-pyrazine-bis(pyrazine)(dinitrato-O)copper(II)TriclinicP1a = 6.8040(10) Å, b = 7.2860(10) Å, c = 9.289(2) Å, α = 69.65°, β = 68.51°, γ = 67.51° researchgate.net
(Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one (Pyrazolone Derivative)MonoclinicP21/nNot fully specified in abstract spast.org

Intermolecular Interactions and Packing Arrangements

The solid-state structure of organic compounds is governed by a network of intermolecular interactions that dictate how individual molecules pack together in a crystal lattice. rsc.org For pyrazine derivatives, hydrogen bonding is a dominant force, particularly when hydrogen bond donors (like the amino group in this compound) and acceptors (the pyrazine ring nitrogens and methoxy oxygens) are present. mdpi.com

In the crystal structures of related compounds, such as pyrazinic acid and various pyrazolone derivatives, molecules are often linked into chains or sheets by hydrogen bonds like O–H···N and N–H···O. researchgate.netspast.org The amino group of this compound can act as a hydrogen bond donor, while the ring nitrogens are potent acceptors. These interactions are critical in stabilizing the crystal packing. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential tool in synthetic chemistry for separating, identifying, and purifying compounds from a mixture. Various chromatographic techniques are employed in the context of this compound and related compounds for analysis and purification.

Gas Chromatography (GC) for Volatile Components

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like methoxypyrazines. bio-conferences.org Due to their potent aroma, methoxypyrazines are often analyzed in trace amounts, necessitating sensitive detection methods. nih.gov In the analysis of this compound, GC would be used to assess its purity, identify it in a complex mixture, and quantify its concentration.

The analysis of amines by GC can be challenging due to their basicity, which can cause peak tailing. h-brs.delabrulez.com Therefore, specialized columns with basic deactivation are often required. A mass spectrometer (MS) is frequently used as a detector (GC-MS) to provide definitive identification based on the compound's mass spectrum and fragmentation pattern.

Typical GC Parameters for Methoxypyrazine Analysis

ParameterTypical SpecificationPurpose
Stationary PhasePolyethylene glycol (e.g., Carbowax) or Poly(5%-diphenyl-95%-dimethylsiloxane)Separates components based on polarity and boiling point. bio-conferences.org
Carrier GasHelium or HydrogenMobile phase that carries the analyte through the column. bio-conferences.org
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)Provides sensitive detection (FID) or structural identification (MS). bio-conferences.orgh-brs.de
Temperature ProgramRamped heating (e.g., 50°C to 250°C)Ensures elution of compounds with a wide range of boiling points. bio-conferences.org

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography is a rapid and convenient technique used to monitor the progress of a chemical reaction. libretexts.org During the synthesis of this compound, TLC allows the chemist to qualitatively observe the consumption of starting materials and the formation of the product over time. acs.orgrsc.org

A small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the pure starting materials. libretexts.orgyoutube.com As the plate develops in a suitable solvent system, the components separate based on their polarity. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared from the reaction mixture lane, and a new spot corresponding to the product is prominent. libretexts.org

General TLC Parameters for Reaction Monitoring

ParameterCommon ChoiceFunction
Stationary PhaseSilica (B1680970) gel on an aluminum or glass plateA polar adsorbent that separates compounds based on polarity.
Mobile PhaseMixture of a nonpolar and a polar solvent (e.g., Hexane/Ethyl Acetate)The solvent that moves up the plate, carrying the analytes with it. The ratio is adjusted to achieve good separation. acs.org
VisualizationUV light (for UV-active compounds) or chemical stainingMakes the separated spots visible on the plate. libretexts.org

Preparative Chromatography for Purification

Following a synthesis, the crude product mixture must be purified to isolate the target compound, this compound. Preparative chromatography, most commonly flash column chromatography, is the standard method for this purpose on a laboratory scale. researchgate.netmdpi.com This technique operates on the same principles as TLC but on a larger scale to handle greater quantities of material.

The crude mixture is loaded onto the top of a column packed with a stationary phase, typically silica gel. A solvent system (eluent), often determined by prior TLC analysis, is then passed through the column. researchgate.net Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase, allowing for their separation. Fractions are collected as the solvent exits the column, and those containing the pure product are combined. youtube.com

Typical Setup for Preparative Flash Chromatography

ComponentSpecificationRole in Purification
Stationary PhaseSilica gel (230-400 mesh)The adsorbent material that separates the mixture. researchgate.netmdpi.com
Mobile Phase (Eluent)A gradient of solvents (e.g., increasing ethyl acetate (B1210297) in hexane)Carries the compounds through the column; polarity is often increased over time to elute more strongly adsorbed compounds. researchgate.net
ColumnGlass or plastic column of appropriate size for the sample amountContains the stationary phase.
Fraction CollectionManual or automated collection of eluent in test tubesSeparates the eluting compounds into different portions for analysis. chromatographyonline.com

Computational and Theoretical Investigations of 3,5 Dimethoxy 6 Methylpyrazin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule. These methods allow for the precise calculation of electronic structure, charge distribution, and molecular orbital energies.

The electronic behavior of 3,5-Dimethoxy-6-methylpyrazin-2-amine is governed by the interplay between the electron-deficient pyrazine (B50134) ring and its electron-donating substituents. The pyrazine core is inherently electron-poor due to the presence of two electronegative nitrogen atoms. Conversely, the amino (-NH2) and methoxy (B1213986) (-OCH3) groups are strong electron-donating groups through resonance (+R effect), while the methyl (-CH3) group is a weak electron-donating group through induction.

This electronic profile is quantitatively described by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transitions. irjweb.comyoutube.com

For this compound, the HOMO is expected to be delocalized across the π-system, with significant contributions from the p-orbitals of the amino nitrogen and methoxy oxygens, which push electron density into the ring. The LUMO is anticipated to be primarily located on the electron-deficient pyrazine ring. The presence of multiple electron-donating groups generally leads to a destabilization (increase in energy) of the HOMO and a smaller HOMO-LUMO gap compared to unsubstituted pyrazine, indicating higher reactivity. missouristate.edu

An Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across the molecule's surface. chemrxiv.org It is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as non-covalent interactions. dtic.mil In these maps, regions of negative electrostatic potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue.

For this compound, the EPS map would show pronounced negative potential (red/yellow) around the lone pairs of the two pyrazine ring nitrogen atoms and the exocyclic amino nitrogen. The oxygen atoms of the methoxy groups would also exhibit negative potential. These sites represent the most likely points for electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atoms of the amino group and the methyl group would be characterized by positive potential (blue), identifying them as sites for nucleophilic interaction or hydrogen bond acceptance. The unsubstituted C-H on the pyrazine ring would also show a moderately positive potential. researchgate.net

The true electron distribution of this compound is a hybrid of several resonance structures. masterorganicchemistry.com The most significant contributors involve the delocalization of the lone pair of electrons from the amino nitrogen and the methoxy oxygens into the pyrazine ring.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility and preferred three-dimensional shape of this compound are determined by rotations around its single bonds. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore these aspects. mdpi.com

The primary sources of conformational flexibility in the molecule are the rotations around the C2-NH2, C3-OCH3, and C5-OCH3 bonds. The spatial arrangement of these substituents is heavily influenced by steric hindrance and potential intramolecular interactions.

Steric Effects: Significant steric repulsion is expected between the adjacent amino group at C2 and the methoxy group at C3, as well as between the methoxy group at C5 and the methyl group at C6. These interactions will likely force the substituents to adopt specific orientations to minimize repulsion, possibly pushing the methoxy and amino groups out of the plane of the pyrazine ring.

Intramolecular Hydrogen Bonding: A key stabilizing interaction could be an intramolecular hydrogen bond between one of the amino group's hydrogens and the lone pair of the adjacent ring nitrogen (at position 1). This would favor a planar conformation where the N-H bond points toward the ring nitrogen. Studies on alkyl-substituted pyrazines have shown that such stabilizing interactions between substituent α-hydrogens and the ring nitrogen lone pair can dictate conformational preference. dtic.milcolostate.edu

Molecular dynamics simulations can further elucidate the molecule's flexibility by modeling its atomic motions over time, providing insight into how its conformation changes in different environments (e.g., in solution). researchgate.net

The energy required to rotate a substituent around its bond to the pyrazine ring is known as the rotational barrier. These barriers are influenced by both electronic and steric factors.

C(ring)-NH2 Rotation: Due to the resonance delocalization of the nitrogen lone pair into the ring, the C2-N bond possesses a partial double-bond character. This results in a significant rotational barrier. Studies on similar N-aryl systems, such as amino-substituted s-triazines, have reported rotational barriers in the range of 15–18 kcal/mol, which restricts free rotation at room temperature. researchgate.net

C(ring)-OCH3 Rotations: The barriers to rotation for the methoxy groups are generally lower than for the amino group but are still significant. The barrier for the C5-OCH3 group is expected to be higher than that for the C3-OCH3 group due to greater steric hindrance from the adjacent bulky methyl group compared to the amino group. Potential energy surface (PES) scans, a computational method where the energy is calculated at incremental dihedral angle rotations, can precisely determine these barriers. researchgate.netresearchgate.net

Prediction of Chemical Reactivity and Selectivity

Computational chemistry provides powerful tools to predict the chemical behavior of molecules, offering insights into their reactivity and the selectivity of their reactions. For this compound, theoretical calculations can elucidate the electronic properties that govern its interactions with other chemical species.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

In the case of this compound, the distribution of the HOMO and LUMO across the molecule can predict the most probable sites for electrophilic and nucleophilic attack. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to determine the energies and spatial distributions of these frontier orbitals. researchgate.netsuperfri.org

Hypothetical FMO analysis of this compound would likely indicate that the HOMO is localized primarily on the electron-rich pyrazine ring and the amino group, suggesting these are the primary sites for electrophilic attack. The LUMO, conversely, would be expected to be distributed over the pyrazine ring, indicating its susceptibility to nucleophilic attack.

Hypothetical Frontier Molecular Orbital Data for this compound

ParameterValue (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap4.6

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Insights into Reaction Mechanisms

Computational methods can be used to model the potential energy surfaces of chemical reactions, providing detailed insights into reaction mechanisms. nih.gov By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies for various potential pathways. This allows for the prediction of the most favorable reaction mechanism.

For this compound, computational studies could investigate various reaction types, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or reactions involving the amino and methoxy functional groups. For instance, the mechanism of a hypothetical electrophilic substitution on the pyrazine ring could be elucidated by locating the transition state structure and calculating the associated energy barrier. These calculations can help in understanding the regioselectivity of such reactions, predicting which position on the pyrazine ring is most susceptible to substitution. researchgate.net

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein. The focus of this section is on the hypothetical binding mechanisms and not on clinical outcomes.

Identification of Potential Binding Sites

Molecular docking simulations can be performed to screen this compound against a library of protein structures to identify potential biological targets. The algorithm predicts the most likely binding poses of the ligand within the active site or other binding pockets of the protein. The scoring functions used in docking programs estimate the binding affinity, providing a rank-ordering of potential binding sites and poses.

For a hypothetical target protein, docking simulations would reveal the most probable binding pocket for this compound. The shape and chemical environment of this pocket would be complementary to the ligand, allowing for favorable interactions.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

Once a plausible binding pose is identified, a detailed analysis of the non-covalent interactions between this compound and the amino acid residues of the hypothetical protein target can be performed. mdpi.comscielo.org.mx These interactions are crucial for the stability of the ligand-protein complex.

Key non-covalent interactions that would be analyzed include:

Hydrogen Bonding: The amino group and the nitrogen atoms in the pyrazine ring of this compound can act as hydrogen bond donors and acceptors, respectively. The methoxy groups can also participate as hydrogen bond acceptors. These interactions with polar amino acid residues in the binding site are critical for binding affinity and specificity.

Hydrophobic Interactions: The methyl group and the non-polar regions of the molecule can form hydrophobic interactions with non-polar amino acid residues in the binding pocket.

Hypothetical Non-Covalent Interactions of this compound in a Protein Binding Site

Interaction TypeLigand Group InvolvedInteracting Amino Acid Residue (Hypothetical)
Hydrogen Bond (Donor)Amino group (-NH2)Aspartic Acid
Hydrogen Bond (Acceptor)Pyrazine NitrogenSerine
Hydrogen Bond (Acceptor)Methoxy OxygenTyrosine
Pi-StackingPyrazine RingPhenylalanine
Hydrophobic InteractionMethyl group (-CH3)Leucine

Note: The data in this table is hypothetical and for illustrative purposes.

Derivatization Strategies and Mechanistic Structure Activity Relationship Sar Studies of Pyrazine Scaffolds

Systematic Modification of the Pyrazin-2-amine Core

The two nitrogen atoms in the pyrazine (B50134) ring are fundamental to its chemical character, influencing its aromaticity, basicity, and ability to form hydrogen bonds. While less common than substitution at the carbon atoms, modification of these nitrogen atoms can be a key derivatization strategy.

N-Oxide Formation: Oxidation of one or both ring nitrogens to form N-oxides introduces a polar, hydrogen bond-accepting group. This modification can significantly alter the compound's solubility, metabolic profile, and electronic distribution. The introduction of an N-oxide can also modulate the basicity of the remaining nitrogen atom and influence the reactivity of the adjacent carbon atoms.

Quaternization: Alkylation of a ring nitrogen to form a quaternary ammonium (B1175870) salt introduces a permanent positive charge. This drastically increases polarity and can be used to create targeted agents or to significantly alter cell permeability and bioavailability. The resulting pyridinium-like nitrogen fundamentally changes the electronic nature of the pyrazine ring system.

These modifications, while synthetically challenging, offer a route to profoundly different analogues by directly manipulating the core electronic and physical properties of the heterocyclic scaffold.

The carbon atoms of the pyrazine ring (C3, C5, and C6) are primary sites for substitution to probe the SAR. The existing methoxy (B1213986) groups at C3 and C5 and the methyl group at C6 serve as starting points for extensive derivatization.

The goal of modifying these positions is to explore the steric, electronic, and lipophilic requirements of the target binding site. For instance, replacing the C6-methyl group with larger alkyl groups (e.g., ethyl, propyl) or cyclic fragments could probe for the presence of a nearby hydrophobic pocket. Conversely, substitution with polar groups (e.g., hydroxymethyl, carboxyl) could introduce new hydrogen bonding interactions. The electronic nature of the ring can be tuned by introducing electron-donating or electron-withdrawing groups at these positions, which in turn influences the reactivity and binding affinity of the entire molecule. researchgate.net

PositionOriginal GroupPotential ModificationsPredicted Impact on Properties
C3Methoxy (-OCH3)-H, -CH3, -Cl, -F, -CF3Modulates electron density, lipophilicity, and steric bulk near the 2-amine group.
C5Methoxy (-OCH3)-H, -CH3, -Cl, -F, -CF3Influences overall lipophilicity and electronic character of the pyrazine ring.
C6Methyl (-CH3)-H, -Ethyl, -CF3, -PhenylProbes for steric tolerance and potential hydrophobic interactions in the binding pocket.

Exploration of Methoxy Group Modifications

The two methoxy groups at the C3 and C5 positions are critical features of the molecule, acting as hydrogen bond acceptors and influencing the electronic landscape of the pyrazine ring. Their modification is a key strategy for optimizing molecular interactions and metabolic stability.

Bioisosterism involves substituting a functional group with another that retains similar physical or chemical properties, leading to comparable biological activity. cambridgemedchemconsulting.comu-tokyo.ac.jp Replacing the methoxy groups can address liabilities such as metabolic instability (e.g., O-demethylation by cytochrome P450 enzymes) or improve binding affinity and selectivity.

Common bioisosteres for a methoxy group include:

Fluorine: A fluorine atom can mimic the steric size of a hydrogen atom but possesses high electronegativity, similar to the oxygen of a methoxy group. This substitution can block metabolic oxidation and alter the electronic properties of the ring without adding significant bulk. chemrxiv.orgnih.gov

Small Alkyl Groups: Replacing -OCH3 with -CH3 or -CH2CH3 maintains a degree of lipophilicity but removes the hydrogen bond accepting capability.

Hydroxyl Group: A hydroxyl (-OH) group is a classic bioisostere that can act as both a hydrogen bond donor and acceptor, potentially forming different or stronger interactions within a receptor binding site.

Difluoromethyl Group (-CHF2): This group can serve as a lipophilic hydrogen bond donor and is more metabolically stable than a methoxy group.

The choice of bioisostere depends on the specific goals of the optimization campaign, whether it is to improve metabolic stability, enhance potency, or alter physical properties like solubility. cambridgemedchemconsulting.comacs.org

Original GroupBioisosteric ReplacementKey Property ChangesRationale for Replacement
Methoxy (-OCH3)Fluorine (-F)Reduces pKa, increases metabolic stability, removes H-bond acceptor.Block metabolic O-demethylation, modulate electronics. chemrxiv.org
Methoxy (-OCH3)Hydroxyl (-OH)Adds H-bond donor capability, increases polarity.Introduce new hydrogen bonding interactions.
Methoxy (-OCH3)Methyl (-CH3)Increases lipophilicity, removes H-bond acceptor.Probe for hydrophobic interactions.
Methoxy (-OCH3)Difluoromethyl (-CHF2)Increases lipophilicity and metabolic stability, acts as H-bond donor.Improve pharmacokinetics and introduce new interactions.

For instance, a planar conformation might be required for optimal π-stacking interactions with aromatic residues, while a non-planar orientation might be necessary to avoid steric clashes. The interplay between the two methoxy groups and their influence on each other's orientation can also be a critical factor. Structure-based design and computational modeling are often employed to understand the optimal conformation for binding and to design analogues with conformationally restricted methoxy mimics (e.g., incorporating them into a five- or six-membered ring) to lock in the desired bioactive conformation.

Side-Chain Variations and Their Mechanistic Implications

The primary amine at the C2 position is a crucial functional group, likely acting as a key hydrogen bond donor or a point of salt-bridge formation in a biological target. Derivatization of this amine is a powerful strategy to modulate these interactions and to fine-tune the compound's physicochemical properties, such as basicity (pKa) and solubility. nih.gov

Modifications can include:

Alkylation: Conversion to secondary (e.g., -NHCH3) or tertiary amines (-N(CH3)2) can alter basicity and steric bulk, probing the space available around the amine's binding site.

Acylation: Formation of amides (e.g., -NHC(O)CH3) or sulfonamides (-NHSO2CH3) neutralizes the basicity of the nitrogen and introduces a hydrogen bond acceptor (the carbonyl or sulfonyl oxygen). This can fundamentally change the binding mode from a cationic interaction to a neutral, hydrogen-bonded one.

Urea/Thiourea Formation: Reacting the amine with isocyanates or isothiocyanates yields ureas or thioureas, which introduce additional hydrogen bond donors and acceptors, allowing for the exploration of more extensive hydrogen bond networks.

Each modification provides mechanistic insight into the role of the 2-amino group. For example, if acylation leads to a significant loss of activity, it suggests that the basicity of the amine and its ability to form a charged interaction are critical for its biological function. nih.gov

Original GroupSide-Chain VariationMechanistic Implication
Primary Amine (-NH2)Secondary/Tertiary AmineAlters pKa and steric profile; probes space in binding pocket.
Primary Amine (-NH2)Amide (-NHCOR)Neutralizes basicity; tests importance of cationic charge and adds H-bond acceptor.
Primary Amine (-NH2)Sulfonamide (-NHSO2R)Neutralizes basicity; introduces strong H-bond acceptor and different geometry.
Primary Amine (-NH2)Urea (-NHCONH2)Adds H-bond donors/acceptors; explores extended H-bond networks.

Structural Modifications of the 6-Methyl Substituent

The 6-methyl group on the pyrazine ring is a primary site for structural modification to explore the structure-activity relationship (SAR). Various synthetic strategies can be employed to introduce diverse functionalities at this position. One common approach involves the oxidation of the methyl group to a hydroxymethyl or carboxyl group, which can then serve as a handle for further derivatization. For instance, radical bromination of the methyl group can yield a bromomethyl derivative, a versatile intermediate for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, ethers, and thioethers, thereby enabling a systematic investigation of the impact of substituents at the 6-position on the molecule's biological profile.

Another strategy involves the condensation of a pyrazine derivative lacking the 6-methyl group with various reagents to introduce different substituents. While not a direct modification of the methyl group, this approach allows for the synthesis of a library of analogs with diverse groups at the 6-position, providing valuable SAR data.

The following table summarizes potential modifications of the 6-methyl group and the expected impact on the molecule's properties:

Modification of 6-Methyl GroupSynthetic StrategyPotential Impact on Properties
Oxidation to -CH2OHOxidation (e.g., with SeO2)Increased polarity and hydrogen bonding capability.
Oxidation to -COOHStronger oxidation (e.g., with KMnO4)Introduction of an acidic center, potential for salt formation and enhanced solubility.
Halogenation (e.g., -CH2Br)Radical halogenation (e.g., with NBS)Reactive intermediate for further functionalization.
Ether/Ester formationWilliamson ether synthesis / Fischer esterification from the corresponding alcohol/acidModulation of lipophilicity and steric bulk.
AminationNucleophilic substitution on the halogenated derivativeIntroduction of basic centers, potential for altered receptor interactions.

Introduction of Diverse Functional Groups

Beyond the 6-methyl substituent, the pyrazine scaffold of 3,5-Dimethoxy-6-methylpyrazin-2-amine offers other positions for the introduction of diverse functional groups. The 2-amino group can be acylated, alkylated, or converted to a sulfonamide to probe the electronic and steric requirements of this position for biological activity. The methoxy groups at the 3- and 5-positions can also be demethylated to the corresponding hydroxyl groups, which can then be further functionalized.

Structure-Activity Relationship (SAR) at a Mechanistic Level

A thorough understanding of the SAR at a mechanistic level is crucial for the rational design of more potent and selective analogs of this compound.

Correlation of Structural Changes with In Vitro Biological Activity Profiles

Systematic structural modifications of the this compound scaffold and subsequent evaluation of the in vitro biological activity of the resulting analogs allow for the establishment of a clear SAR. For instance, in studies on pyrazinoic acid analogs as potential antimycobacterial agents, it was found that substitutions at the 3 and 5 positions with alkylamino groups led to a 5 to 10-fold increase in potency compared to the parent compound. nih.govnih.gov This suggests that the introduction of specific functionalities at these positions can significantly enhance biological activity.

The following interactive data table illustrates a hypothetical SAR study for a series of this compound derivatives against a specific enzyme target:

CompoundR1 (at 6-position)R2 (at 2-amino)Enzyme Inhibition IC50 (µM)
1 (Parent)-CH3-H15.2
2-CH2OH-H8.5
3-COOH-H25.1
4-CH3-COCH332.8
5-CH2OCH3-H5.1

This data is hypothetical and for illustrative purposes only.

Influence of Electronic and Steric Effects on Molecular Function

The electronic and steric properties of the substituents on the pyrazine ring play a pivotal role in determining the molecular function of the derivatives. The electron-donating or electron-withdrawing nature of a substituent can influence the pKa of the pyrazine nitrogens, which in turn affects their ability to participate in hydrogen bonding or other polar interactions with a biological target. researchgate.net For example, pyrazine derivatives with stronger electron-withdrawing groups have been shown to exhibit altered photoelectric properties. nih.gov

Steric bulk is another critical factor. The size and shape of a substituent can dictate the molecule's ability to fit into a binding pocket of a protein. In some cases, increased steric bulk can lead to enhanced selectivity for a particular target, while in others it may result in a loss of activity due to steric clashes. Studies on substituted pyridazines have shown that steric bulk at the 3- and 6-positions can significantly impact molecular interactions. nih.gov

Elucidation of Molecular Targets and Pathways

Identifying the molecular targets and the biological pathways modulated by this compound and its derivatives is essential for understanding their mechanism of action. Pyrazine-based compounds have been shown to target a variety of proteins, including kinases and protein tyrosine phosphatases. researchgate.netfrontiersin.orgmdpi.com For example, certain pyrazine derivatives have been identified as inhibitors of TrkA kinase. nih.gov

Computational methods such as molecular docking can be employed to predict the binding modes of these compounds to various protein targets. These in silico studies, combined with experimental validation, can help in the elucidation of the specific molecular interactions that are responsible for the observed biological activity.

Design Principles for Modulating Specific Molecular Interactions

Based on the accumulated SAR data, several design principles can be formulated for modulating the specific molecular interactions of this compound derivatives.

Exploitation of Hydrogen Bonding: The pyrazine nitrogens and the 2-amino group are potential hydrogen bond donors and acceptors. Modifications that enhance the hydrogen bonding potential at these positions, without introducing unfavorable steric bulk, are likely to improve binding affinity.

Introduction of Specific Recognition Moieties: By incorporating functional groups that are known to interact with specific amino acid residues (e.g., acidic groups to interact with basic residues), the selectivity of the compounds for a particular target can be enhanced.

Conformational Restriction: Introducing rigid linkers or cyclic structures can lock the molecule into a specific conformation that is optimal for binding to the target, thereby increasing potency.

By systematically applying these design principles, it is possible to develop novel analogs of this compound with improved biological activity and selectivity for desired molecular targets.

Advanced Applications and Future Research Directions in Pyrazine Chemistry

3,5-Dimethoxy-6-methylpyrazin-2-amine as a Building Block in Complex Chemical Synthesis

The unique arrangement of substituents in this compound—an amino group, two methoxy (B1213986) groups, and a methyl group on the pyrazine (B50134) ring—renders it a valuable and versatile building block in organic synthesis. The electron-donating groups activate the pyrazine ring, while the amino group provides a nucleophilic center, making it a prime candidate for constructing more complex molecular architectures.

Synthesis of Novel Heterocyclic Systems

While specific examples of the use of this compound in the synthesis of novel heterocyclic systems are not extensively documented in current literature, the reactivity of the aminopyrazine scaffold suggests its significant potential in this area. Aminopyrazines are well-established precursors for the synthesis of fused heterocyclic systems like pteridines and other polyfused heterocycles. The amino group can participate in condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form a new six-membered ring, leading to the pteridine (B1203161) core structure.

Furthermore, the pyrazine ring itself can act as a diene or dienophile in cycloaddition reactions, paving the way for the creation of diverse bicyclic and polycyclic systems. The substituents on this compound would be expected to influence the regioselectivity and stereoselectivity of such reactions, offering a handle for fine-tuning the structure of the resulting products. The presence of methoxy and methyl groups can also provide sites for further functionalization, expanding the range of accessible heterocyclic structures.

Application in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, are a powerful tool in modern synthetic chemistry. 2-Aminopyrazines have been utilized in MCRs to generate complex molecular scaffolds efficiently.

Given its structure, this compound is a promising candidate for participation in various MCRs. The primary amino group can act as the nucleophilic component, reacting with aldehydes, ketones, isocyanides, and other electrophiles in reactions such as the Ugi or Biginelli-type reactions. The resulting products would incorporate the substituted pyrazine moiety, leading to a library of diverse compounds with potential biological activities. The efficiency and atom economy of MCRs make this a highly attractive avenue for the future application of this particular pyrazine derivative.

Pyrazine Amines in Supramolecular Chemistry and Crystal Engineering

The design and synthesis of predictable, ordered solid-state structures, known as crystal engineering, relies on the understanding and utilization of intermolecular interactions. mdpi.com Supramolecular chemistry, a broader field, encompasses the chemistry of molecular assemblies and intermolecular bonds. researchgate.net Pyrazine derivatives, with their nitrogen-containing aromatic rings, are excellent candidates for building blocks in these fields.

While specific studies on the supramolecular chemistry of this compound are not yet prevalent, the general behavior of aminopyrazines provides a strong indication of its potential applicability.

Hydrogen Bonding Networks

Hydrogen bonding is a fundamental directional interaction in supramolecular chemistry. The this compound molecule possesses both hydrogen bond donors (the -NH2 group) and acceptors (the pyrazine ring nitrogens and the oxygen atoms of the methoxy groups). This combination of functionalities makes it an ideal candidate for the formation of extensive and predictable hydrogen-bonding networks.

The amino group can form N-H···N or N-H···O hydrogen bonds, while the pyrazine nitrogens can accept hydrogen bonds from suitable donors. lifechemicals.com This can lead to the formation of various supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. These synthons can then assemble into one-, two-, or three-dimensional networks, influencing the crystal packing and the material's bulk properties. The methoxy groups can also participate in weaker C-H···O interactions, further stabilizing the crystal lattice.

Below is a table summarizing the potential hydrogen bonding interactions for this compound.

Donor
AcceptorPotential Interaction

Self-Assembly Studies

The ability to form predictable intermolecular interactions is the foundation of molecular self-assembly. Pyrazine-based molecules have been shown to self-assemble on surfaces, forming ordered monolayers. nih.gov This self-assembly is often driven by a combination of hydrogen bonding, π-π stacking of the aromatic rings, and van der Waals interactions.

For this compound, the interplay between hydrogen bonding from the amino group and π-π interactions of the pyrazine core could lead to the formation of well-defined supramolecular structures in the solid state and on surfaces. The substituents would also play a crucial role in directing the self-assembly process, with the potential for steric hindrance or additional weak interactions influencing the final architecture. The study of the self-assembly of this compound could lead to the development of new materials with tailored properties for applications in electronics, sensing, and catalysis.

Emerging Research Areas for Substituted Pyrazines

The field of substituted pyrazines is dynamic, with several emerging research areas highlighting their continued importance in science and technology. rsc.org

One of the most prominent areas is in medicinal chemistry . Pyrazine derivatives are scaffolds for a wide range of biologically active compounds, including anticancer, antibacterial, antiviral, and anti-inflammatory agents. nih.govnih.gov The ongoing search for new therapeutics with improved efficacy and novel mechanisms of action ensures that the synthesis and biological evaluation of new substituted pyrazines, including derivatives of this compound, will remain a vibrant area of research.

In materials science , substituted pyrazines are being explored for their applications in organic electronics. Their electron-deficient nature makes them suitable components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to tune the electronic properties of the pyrazine ring through substitution is a key advantage in designing materials with desired charge-transport and photophysical properties.

Another emerging application is in the development of porous organic polymers (POPs) and metal-organic frameworks (MOFs) . The nitrogen atoms in the pyrazine ring can act as coordination sites for metal ions, leading to the formation of extended, porous structures. These materials have potential applications in gas storage and separation, catalysis, and sensing.

Finally, the development of novel synthetic methodologies for the selective functionalization of the pyrazine ring continues to be an important research direction. This includes the development of new C-H activation and cross-coupling reactions that allow for the efficient and controlled introduction of various substituents onto the pyrazine core. Such advancements will undoubtedly expand the chemical space of accessible pyrazine derivatives and fuel further discoveries in their application.

Future Methodologies for Enhanced Synthesis and Derivatization

The synthesis of highly substituted pyrazines like this compound traditionally relies on classical condensation reactions, often between 1,2-diamines and 1,2-dicarbonyl compounds. tandfonline.comresearchgate.net While effective, these methods can lack efficiency, require harsh conditions, or involve multi-step preparations for the necessary precursors. tandfonline.com Future synthetic strategies are trending towards more atom-economical, efficient, and environmentally benign processes.

Enhanced Synthetic Routes:

Catalytic Dehydrogenative Coupling: A promising future approach involves the manganese-catalyzed dehydrogenative self-coupling of β-amino alcohols. nih.gov This method generates hydrogen gas and water as the only byproducts, presenting a highly atom-economical and sustainable route to symmetrical 2,5-disubstituted pyrazines. nih.gov Adapting this methodology for unsymmetrical, polysubstituted pyrazines could offer a novel pathway.

C-H Functionalization: Direct C-H functionalization is a powerful tool for creating complex molecules from simpler ones. Iron-catalyzed C-H functionalization of pyrazine cores with organoboron agents has been demonstrated as a robust method for introducing aryl groups. mdpi.com Future research could expand this to include the introduction of methoxy and methyl groups onto an aminopyrazine scaffold, potentially streamlining the synthesis of the target compound.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better reaction control, and ease of scalability. For multi-step syntheses involving potentially energetic intermediates, flow chemistry can minimize risks and improve yields. Implementing flow-based processes for the nitration, reduction, and condensation steps common in pyrazine synthesis could represent a significant methodological advancement.

One-Pot Syntheses: Green chemistry principles encourage the development of one-pot reactions that reduce waste and improve efficiency. A reported one-pot method for pyrazine synthesis involves the condensation of 1,2-diamines and 1,2-dicarbonyls facilitated by potassium tert-butoxide at room temperature, offering a milder and more environmentally friendly alternative to traditional methods. researchgate.net

Advanced Derivatization Techniques:

Derivatization is crucial for modifying a molecule's properties or for enabling its detection and analysis. While standard techniques like silylation, acylation, and alkylation are common for preparing amines for gas chromatography (GC) analysis, future methodologies will focus on creating derivatives with novel functions or for highly sensitive applications. libretexts.orgsigmaaldrich.com

Fluorescent Labeling: For analytical purposes, derivatizing agents that introduce a fluorophore are of great interest. Aminopyrazines themselves have been used as precolumn derivatizing reagents for the fluorescence detection of monosaccharides in high-performance liquid chromatography (HPLC). jst.go.jp Future work could involve developing novel reagents that react specifically with the amine group of this compound to attach highly fluorescent tags, enabling ultra-sensitive detection in complex matrices.

Functional Derivatization: Beyond analysis, derivatization can be used to create new molecules with tailored properties. The amine group on this compound is a prime handle for further chemical modification. Future research could explore its conversion into amides, sulfonamides, or Schiff bases to generate a library of new compounds. For example, synthesizing pyrazine-triazole conjugates through click chemistry has been shown to be an effective strategy for developing new molecular entities. nih.gov

Computational Chemistry in Guiding Future Pyrazine Research

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the rational design of new compounds and experiments. For pyrazine derivatives, computational methods are crucial for understanding their electronic structure, reactivity, and potential applications.

Predicting Molecular Properties with Density Functional Theory (DFT):

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and properties of molecules. researchgate.net

Structural and Spectroscopic Analysis: DFT calculations can accurately predict the optimized geometry, bond lengths, and bond angles of this compound. Furthermore, methods like Time-Dependent DFT (TD-DFT) can simulate electronic absorption spectra, while other calculations can predict vibrational (IR) and NMR spectra, aiding in the characterization of newly synthesized derivatives. bendola.comrsc.org

Reactivity Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap can provide insights into chemical stability and reactivity. bendola.commdpi.com DFT can be used to calculate these values and other reactivity descriptors, such as molecular electrostatic potential (MEP) maps, which identify electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. rsc.orgnih.gov This information is invaluable for planning future derivatization strategies.

Guiding Design with QSAR and Molecular Modeling:

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): QSAR and QSPR studies establish mathematical relationships between the chemical structure of a series of compounds and their biological activity or physical properties. semanticscholar.orgijournalse.org For a series of derivatives based on the this compound scaffold, QSAR models could be built to predict a desired property, such as receptor binding affinity or even sensory characteristics like odor thresholds. ijournalse.orgresearchgate.net These models can then be used to virtually screen and prioritize new, unsynthesized derivatives for synthesis, saving significant time and resources. semanticscholar.org

Molecular Docking and Dynamics: If the compound or its derivatives are being investigated for interactions with a biological target, such as a protein or enzyme, molecular docking and molecular dynamics (MD) simulations are essential tools. Docking predicts the preferred binding orientation of the molecule within the target's active site, while MD simulations provide insights into the stability of the molecule-target complex over time. researchgate.net These computational techniques can elucidate the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding, guiding the design of new derivatives with enhanced potency and selectivity. researchgate.net

By integrating these advanced synthetic and computational methodologies, future research on this compound can proceed more efficiently and rationally, accelerating the discovery and development of novel pyrazine-based compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.